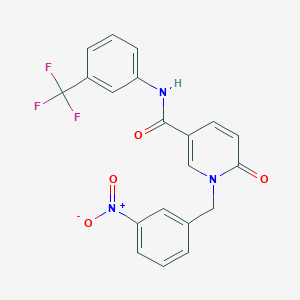
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phényl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality 1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les 1,2,3-triazoles présentent des propriétés anticancéreuses prometteuses. Les chercheurs ont exploré leur potentiel en tant qu'inhibiteurs de diverses lignées cellulaires cancéreuses. Plus précisément, ce composé a démontré une activité remarquable contre les lignées cellulaires leucémiques, telles que HL-60 .
Effets anti-inflammatoires
Les 1,2,3-triazoles et leurs dérivés possèdent des propriétés anti-inflammatoires. Ces composés peuvent moduler les voies inflammatoires, ce qui les rend pertinents pour les affections impliquant une inflammation .
Activité antimicrobienne
La structure du composé suggère des effets antimicrobiens potentiels. Les chercheurs ont étudié son activité contre les bactéries, les champignons et autres micro-organismes. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et ses cibles spécifiques .
Chimie supramoléculaire
Les dérivés de 1,2,3-triazoles jouent un rôle en chimie supramoléculaire. Leurs caractéristiques structurales uniques permettent des interactions avec d'autres molécules, conduisant à la formation d'assemblages supramoléculaires et de matériaux fonctionnels .
Découverte de médicaments
En raison de leurs activités biologiques diverses, les 1,2,3-triazoles servent d'échafaudages précieux dans la découverte de médicaments. Les chercheurs explorent les modifications de ces composés pour développer de nouvelles entités bioactives. Le composé en question pourrait être un point de départ pour la conception de nouveaux médicaments .
Imagerie fluorescente
Les molécules à base de 1,2,3-triazoles ont été utilisées en imagerie fluorescente. Leur capacité à interagir avec les biomolécules et à présenter une fluorescence les rend utiles pour visualiser les processus cellulaires et les interactions moléculaires .
Biologie chimique
Les chercheurs utilisent des dérivés de 1,2,3-triazoles dans des études de biologie chimique. Ces composés servent de sondes pour étudier les processus biologiques, les interactions protéine-ligand et les activités enzymatiques .
Chimie des matériaux
Enfin, les 1,2,3-triazoles contribuent à la chimie des matériaux. Leur incorporation dans les polymères, les nanoparticules et autres matériaux améliore leurs propriétés et leur fonctionnalité .
En résumé, ce composé est prometteur dans divers domaines, de la recherche sur le cancer à la science des matériaux. Sa structure unique et ses activités biologiques en font un sujet intéressant pour une exploration et un développement supplémentaires . Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à les poser !
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-4-2-5-16(10-15)24-19(28)14-7-8-18(27)25(12-14)11-13-3-1-6-17(9-13)26(29)30/h1-10,12H,11H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXATNFQMHAAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
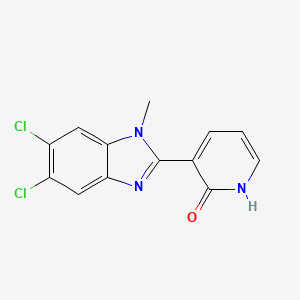
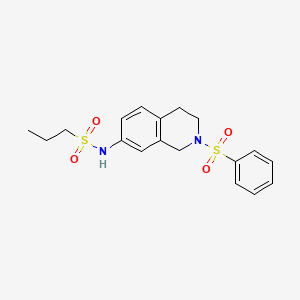
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
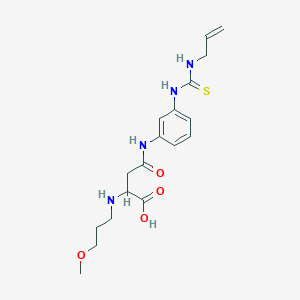
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
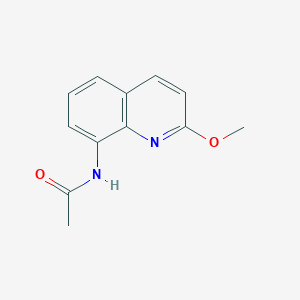
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
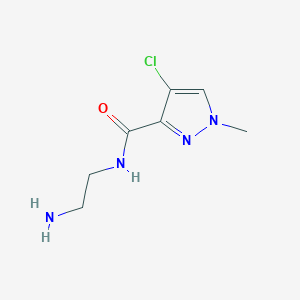

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)
